Ethyl 8-hydroxyquinoline-3-carboxylate
Overview
Description
Ethyl 8-hydroxyquinoline-3-carboxylate is a derivative of 8-hydroxyquinoline, a compound known for its broad range of biological activities This compound is characterized by the presence of an ethyl ester group at the 3-position and a hydroxyl group at the 8-position of the quinoline ring
Mechanism of Action
Target of Action
Ethyl 8-hydroxyquinoline-3-carboxylate, a derivative of 8-hydroxyquinoline, exhibits a wide range of biological activities Compounds containing the 8-hydroxyquinoline nucleus have been known to exhibit antimicrobial, anticancer, and antifungal effects . They have been used to develop potent lead compounds with good efficacy and low toxicity .
Mode of Action
It’s known that 8-hydroxyquinolines are good monoprotic bidentate chelating agents, forming complexes with a wide range of metal ions . This chelating ability could potentially interfere with essential biological processes in target organisms, leading to the observed antimicrobial, anticancer, and antifungal effects .
Biochemical Pathways
8-hydroxyquinoline derivatives have been reported to inhibit 2-oxoglutarate (2og) and iron-dependent oxygenases, which are considered promising therapeutic targets for various human diseases .
Biochemical Analysis
Biochemical Properties
Ethyl 8-hydroxyquinoline-3-carboxylate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. One of the primary interactions is with metal ions, where it acts as a chelating agent. This interaction is crucial in inhibiting the activity of metalloenzymes, which are enzymes that require metal ions for their catalytic activity. Additionally, this compound has been shown to interact with nucleic acids, potentially affecting processes such as DNA replication and transcription .
Cellular Effects
This compound influences various cellular processes. It has been observed to exhibit antimicrobial, anticancer, and antifungal activities . In cancer cells, it can induce apoptosis, a process of programmed cell death, by disrupting mitochondrial function and activating caspases. Furthermore, this compound affects cell signaling pathways, including those involved in cell proliferation and survival. It can also modulate gene expression by interacting with transcription factors and other regulatory proteins .
Molecular Mechanism
The molecular mechanism of this compound involves several key interactions. At the molecular level, it binds to metal ions, forming stable complexes that inhibit the activity of metalloenzymes . This inhibition can lead to the disruption of essential biochemical pathways, such as those involved in DNA synthesis and repair. Additionally, this compound can interact with proteins involved in cell signaling, leading to altered cellular responses. It has also been shown to affect gene expression by binding to specific DNA sequences and modulating the activity of transcription factors .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard storage conditions, but its activity can degrade over extended periods . Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged inhibition of cell proliferation and induction of apoptosis. These effects are observed in both in vitro and in vivo studies, indicating the potential for long-term therapeutic applications .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits therapeutic effects, such as antimicrobial and anticancer activities, without significant toxicity . At higher doses, this compound can cause adverse effects, including hepatotoxicity and nephrotoxicity. These toxic effects are dose-dependent and highlight the importance of determining the optimal therapeutic dose for safe and effective use .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is metabolized primarily in the liver, where it undergoes phase I and phase II biotransformation reactions . These reactions include oxidation, reduction, and conjugation, leading to the formation of various metabolites. Some of these metabolites retain biological activity and contribute to the overall pharmacological effects of the compound. This compound also interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can passively diffuse across cell membranes due to its lipophilic nature . Additionally, it may interact with specific transporters and binding proteins that facilitate its uptake and distribution. Once inside the cell, this compound can accumulate in specific organelles, such as the mitochondria and nucleus, where it exerts its biological effects .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound has been shown to localize in the mitochondria, where it disrupts mitochondrial function and induces apoptosis . It can also be found in the nucleus, where it interacts with DNA and transcription factors to modulate gene expression. The targeting of this compound to specific subcellular compartments is facilitated by its chemical structure and the presence of targeting signals .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 8-hydroxyquinoline-3-carboxylate typically involves the reaction of 8-hydroxyquinoline with ethyl chloroformate in the presence of a base such as pyridine. The reaction is carried out under reflux conditions in an organic solvent like dichloromethane. The product is then purified through recrystallization or column chromatography .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and waste, making the process more sustainable and cost-effective .
Chemical Reactions Analysis
Types of Reactions: Ethyl 8-hydroxyquinoline-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group at the 8-position can be oxidized to form a quinone derivative.
Reduction: The quinoline ring can be reduced under catalytic hydrogenation conditions.
Substitution: The ethyl ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen gas.
Substitution: Acidic or basic hydrolysis using hydrochloric acid or sodium hydroxide.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Reduced quinoline derivatives.
Substitution: 8-hydroxyquinoline-3-carboxylic acid.
Scientific Research Applications
Ethyl 8-hydroxyquinoline-3-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with unique properties.
Biology: Investigated for its antimicrobial and antifungal activities.
Medicine: Explored for its potential as an anticancer agent and in the treatment of neurodegenerative diseases.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals
Comparison with Similar Compounds
8-Hydroxyquinoline: The parent compound with similar chelating properties.
Methyl 8-hydroxyquinoline-3-carboxylate: A methyl ester derivative with comparable biological activities.
8-Hydroxyquinoline-5-sulfonic acid: A sulfonic acid derivative with enhanced water solubility.
Uniqueness: this compound is unique due to its specific ester group, which influences its solubility, reactivity, and biological activity. This makes it a valuable compound for targeted applications in various fields .
Properties
IUPAC Name |
ethyl 8-hydroxyquinoline-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO3/c1-2-16-12(15)9-6-8-4-3-5-10(14)11(8)13-7-9/h3-7,14H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JONFCTYYAHIBKK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C2C(=C1)C=CC=C2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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